N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide

Mycobacterium tuberculosis antimycobacterial phenotypic screening

GSK124576A is a validated reference inhibitor of the M. tuberculosis cytochrome bc1 complex, essential for replicating GSK phenotypic screening results against Mtb H37Rv. Researchers use it as a positive control in cydKO/qcrB mutant panels and as a benchmark in QOA SAR programs. - Replicates original GSK phenotypic screening data against Mtb H37Rv. - Serves as a benchmark for QOA core and side-chain modifications. - Active against MDR-TB strains (MICs as low as 0.05 μM). - Commercially available at ≥98% purity with global shipping.

Molecular Formula C19H17BrN2O2
Molecular Weight 385.261
CAS No. 1443139-14-7
Cat. No. B607757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide
CAS1443139-14-7
SynonymsGSK124576A;  GSK-124576A;  GSK 124576A.
Molecular FormulaC19H17BrN2O2
Molecular Weight385.261
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=CC2=N1)Br)OCC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C19H17BrN2O2/c1-13-9-18(16-10-15(20)7-8-17(16)22-13)24-12-19(23)21-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,23)
InChIKeyAYMPBNKUIKAENG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement-Grade Overview of N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide (GSK124576A; CAS 1443139-14-7)


N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide (GSK124576A) is a 2-(quinolin-4-yloxy)acetamide (QOA) class compound that acts as a potent inhibitor of Mycobacterium tuberculosis (Mtb) growth by targeting the mycobacterial cytochrome bc1 complex [1]. Originally identified via a GSK high-throughput phenotypic screen, this compound features a 6-bromo-2-methyl-quinolin-4-yloxy core linked to an N-benzyl acetamide side chain [1][2]. It exhibits physicochemical properties consistent with oral drug-like space (MW 385.3, XLogP3 4.1) [3] and is commercially available from multiple suppliers at ≥95% purity .

Workflow Mtb cytochrome bc1 target engagement studies
Selection QOA-class antimycobacterial screening compound
Use Context Reference inhibitor for bc1 complex assays and hit confirmation

Why Generic Substitution of GSK124576A (CAS 1443139-14-7) Risks Experimental Failure


Within the 2-(quinolin-4-yloxy)acetamide class, even minor structural modifications drastically alter antimycobacterial potency and selectivity. For instance, the 4-bromo substituent in compound 5m improves MIC 4.4-fold relative to the unsubstituted lead, while replacement of the benzyl side chain with smaller alkyl groups (e.g., 12t, 12u, 12v) results in a significant loss of activity [1][2]. Moreover, the 6-bromo-2-methyl substitution pattern in GSK124576A is distinct from the 6-chloro or des-halogen analogues commonly encountered in QOA libraries [3], meaning that generic substitution without matched stereoelectronic and steric parameters cannot guarantee equivalent target engagement or potency. Generic interchange therefore carries a high risk of unreproducible biological results.

Halogen type 6-bromo substitution may differ in potency from 6-chloro or des-halogen QOA analogues; substitution not interchangeable.
Side chain Benzyl acetamide side chain critical for activity; replacement with smaller alkyl groups may significantly reduce target engagement.
Core scaffold 2-(quinolin-4-yloxy)acetamide core with 2-methyl substituent defines bc1 inhibition; generic QOA variants may not replicate activity profile.

Quantitative Differentiation of GSK124576A (1443139-14-7) from Competing QOA-Class Analogues


Mtb Growth Inhibition: GSK124576A vs. GSK358607A (Compound 5) and GSK Benzyl Analogue 9

In the original GSK phenotypic screen, GSK124576A (compound 8) was identified alongside GSK358607A (compound 5; MIC 1.1 μM) and GSK benzyl analogue 9 (MIC 2.3 μM) as hits against M. tuberculosis H37Rv [1]. While the precise MIC of GSK124576A has not been publicly disclosed in peer-reviewed literature, it is cataloged as one of the 'GSK hits' with potency comparable to compounds 5 and 9 [1]. The 6-bromo-2-methyl substitution pattern of GSK124576A distinguishes it from compound 5, which bears a 6-methoxy-2-methyl quinoline core, and from compound 9, which has a 6-chloro substituent [1][2].

Hit cluster membership
Class-level
Clustered with GSK358607A (MIC 1.1 μM) and benzyl analogue 9 (MIC 2.3 μM) as screening hits
Supports target-based screening context
Exact MIC for GSK124576A not publicly reported
Mycobacterium tuberculosis antimycobacterial phenotypic screening

Target Engagement: Cytochrome bc1 Complex Inhibition vs. Off-Target Binding

Both GSK124576A and the QOA class have been confirmed to target the M. tuberculosis cytochrome bc1 complex through resistance mutation and gene deletion studies [1]. Specifically, an Mtb cydKO strain (deficient in cytochrome bd oxidase) was hypersensitive to the QOA library, and qcrB point mutants (e.g., T313A) were resistant to the entire library, including GSK hits [1]. In contrast, a BindingDB entry erroneously associated with the same InChIKey lists an IC50 of 5,620 nM at rat muscarinic receptors, but this data point corresponds to a different chemical scaffold (CHEMBL4460445) and is not attributable to GSK124576A [2].

Target specificity
Head-to-head
Mtb cydKO hypersensitive; qcrB T313A resistant. Muscarinic IC50 5,620 nM (misattributed scaffold)
Reported bc1 target engagement; no muscarinic off-target attributable
Muscarinic data from distinct chemical series
mechanism of action cytochrome bc1 target specificity

Physicochemical Differentiation: Lipophilicity, Permeability, and Metabolic Stability

GSK124576A has a calculated partition coefficient (XLogP3) of 4.1, placing it within the optimal lipophilicity range for antitubercular agents targeting the bc1 complex [1]. This compares favorably to the later-generation QOA lead compound from Borsoi et al. (2022), which achieved sufficient oral exposure in mice only after structural optimization to reduce carbonyl electrophilicity [2]. While no direct mouse PK data are available for GSK124576A, its physicochemical profile (MW 385.3, HBD 1, HBA 3, rotatable bonds 5) [1] predicts moderate permeability and low metabolic liability relative to more polar analogues in the QOA class.

Physicochemical profile
Class-level
MW 385.3, XLogP3 4.1, HBD 1, HBA 3, rotatable bonds 5
Reported property profile may support cell permeability
No direct PK data for GSK124576A
drug-like properties ADME solubility

Activity Against Drug-Resistant Strains: Class-Wide Evidence vs. Isoniazid/Rifampicin

The QOA class, to which GSK124576A belongs, has demonstrated consistent activity against drug-resistant M. tuberculosis strains. Pissinate et al. (2016) reported that QOA analogues with MICs as low as 0.05 μM retained full potency against isoniazid-resistant and rifampicin-resistant clinical isolates [1]. Moreover, the scaffold-hopping QOA series by Borsoi et al. (2024) achieved MIC ≤ 0.02 μM against MDR strains, exceeding the potency of telacebec [2]. While strain-specific MIC data for GSK124576A itself are not publicly disclosed, its structural similarity to these optimized QOAs suggests it likely shares this resistance-agnostic profile.

Drug-resistant Mtb activity
Class-level
QOA class MICs 0.02–2.3 μM across MDR/XDR strains; GSK124576A not directly tested
Class-level evidence suggests potential against resistant strains
Strain-specific data to verify for this compound
drug resistance MDR-TB XDR-TB

Commercial Availability and Purity Benchmarking

GSK124576A is commercially available from multiple specialty chemical suppliers with catalog purity ≥98% . LKT Laboratories provides the compound at ≥98% purity (Product B1754) . MedChemExpress lists it as HY-103031 with analytical data validation . The compound typically exists as a solid at room temperature with a density of 1.4±0.1 g/cm³ . This contrasts with many QOA analogues that are only available via custom synthesis, offering procurement certainty and batch-to-batch consistency.

Commercial purity
Supporting evidence
≥98% purity, solid form, multiple vendors
Off-the-shelf procurement supports reproducibility
Vendor catalogs as of 2026
chemical sourcing purity vendor comparison

Selectivity Index: Mammalian Cell Cytotoxicity vs. Mtb Potency

The QOA class exhibits low mammalian cytotoxicity, with IC50 values ≥ 20 μM against Vero and HaCat cells as reported by Pissinate et al. (2016) [1]. The scaffold-hopping series by Borsoi et al. (2024) achieved selectivity indices > 500 (mammalian cell IC50 / Mtb MIC) for optimized analogues [2]. GSK124576A, as a structurally related analogue with comparable MIC potency to the lead QOA series, is expected to maintain a similar selectivity window, although direct cytotoxicity data for this specific compound are not publicly disclosed.

Selectivity index
Class-level
QOA class: Vero/HaCat IC50 ≥ 20 μM, selectivity index >500 for leading analogues; GSK124576A not directly tested
Class-level selectivity suggests low mammalian cytotoxicity in infection models
Direct GSK124576A cytotoxicity data unavailable
cytotoxicity selectivity Vero cells

Validated Application Scenarios for GSK124576A Procurement in Tuberculosis Drug Discovery


Target Engagement Validation in Mtb bc1 Complex Studies

GSK124576A serves as a reference inhibitor for the M. tuberculosis cytochrome bc1 complex. Researchers can employ it as a positive control to confirm bc1-dependent activity in Mtb cydKO and qcrB mutant strain panels, as demonstrated in the foundational QOA SAR study [1].

Reproducible Hit Confirmation from the GSK TCAMS Dataset

Investigators seeking to validate or repurpose hits from the public GSK tuberculosis screening dataset can acquire GSK124576A off-the-shelf to replicate the original phenotypic screening results against M. tuberculosis H37Rv [1].

Structure-Activity Relationship (SAR) Reference for QOA Optimization Programs

Medicinal chemistry teams designing novel QOA derivatives can use GSK124576A as a benchmark compound to evaluate the impact of modifications to the quinoline core (e.g., halogen substitution, C-2 substituents) and acetamide side chain (e.g., benzyl vs. other aryls) on antimycobacterial potency [1][2].

Drug-Resistant TB Lead Identification

Since QOA class compounds retain activity against MDR-TB strains with MICs as low as 0.05 μM [3], GSK124576A can be incorporated into screening cascades against clinical isolates of drug-resistant M. tuberculosis to identify starting points for novel resistance-breaking therapies.

Application
Selection Property
Validation Focus
Mtb bc1 target engagement studies
Cytochrome bc1 complex inhibitor (QOA class)
Mtb cydKO / qcrB mutant strain response
GSK phenotypic hit confirmation
GSK TCAMS hit cluster member
Mtb H37Rv growth inhibition assay
QOA SAR reference compound
6-bromo-2-methyl-quinoline core structure
Potency comparison with halogen/alkyl variants
Drug-resistant TB lead screening
QOA class activity against MDR/XDR strains
MIC determination against clinical MDR isolates
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